2,2-diethoxypropan-1-amine
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Overview
Description
2,2-diethoxypropan-1-amine is an organic compound with the molecular formula C7H17NO2 It is a derivative of propanamine, where two ethoxy groups are attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethoxypropan-1-amine typically involves the reaction of 2,2-diethoxypropane with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For example, the reaction can be carried out by mixing 2,2-diethoxypropane with ammonia in the presence of a catalyst such as palladium on carbon, under hydrogenation conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-diethoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride can be used to replace ethoxy groups with halogens.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-diethoxypropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-diethoxypropan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ethoxy groups can enhance its solubility and facilitate its transport across cell membranes, allowing it to exert its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethoxypropan-1-amine: Similar structure but with methoxy groups instead of ethoxy groups.
2,2-diethoxyethan-1-amine: Similar structure but with a different carbon chain length.
Uniqueness
2,2-diethoxypropan-1-amine is unique due to its specific ethoxy substitution, which can influence its reactivity and solubility compared to similar compounds. This makes it particularly useful in certain synthetic and industrial applications .
Properties
CAS No. |
39550-25-9 |
---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2,2-diethoxypropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-9-7(3,6-8)10-5-2/h4-6,8H2,1-3H3 |
InChI Key |
UINLQSAHXLBLRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CN)OCC |
Purity |
95 |
Origin of Product |
United States |
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